7-Cyano-7-deaza-2'-deoxy guanosine

Antiviral Herpes Simplex Virus Nucleoside Analog

Sourcing authentic dPreQ0 for Dpd restriction-modification reconstitution often delays research timelines. 7-Cyano-7-deaza-2'-deoxyguanosine (CAS 199859-58-0) resolves this bottleneck as the verified native substrate for DNA insertase DpdA, enabling mechanistic studies of 7-deazaguanine modification pathways in bacteria and phages. • dPreQ0 identity confirmed - indispensable for in vitro reconstitution of DpdA/B transglycosylase activity. • Antiviral tool - demonstrates activity against HSV-1 and HSV-2 in human cell lines for initial screening. • TLR7-dependent immunostimulatory activity supports type I interferon induction studies. Supplied as solid powder; stable at ambient shipping temperature. Standard RUO product available for immediate global dispatch.

Molecular Formula C12H13N5O4
Molecular Weight 291.26 g/mol
Cat. No. B12391152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Cyano-7-deaza-2'-deoxy guanosine
Molecular FormulaC12H13N5O4
Molecular Weight291.26 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=C(C3=C2N=C(NC3=O)N)C#N)CO)O
InChIInChI=1S/C12H13N5O4/c13-2-5-3-17(8-1-6(19)7(4-18)21-8)10-9(5)11(20)16-12(14)15-10/h3,6-8,18-19H,1,4H2,(H3,14,15,16,20)/t6?,7-,8-/m1/s1
InChIKeyQXSULWVDXWTVBZ-SPDVFEMOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Cyano-7-deaza-2'-deoxy guanosine: A Key 7-Deazapurine Nucleoside for Antiviral and DNA Modification Studies


7-Cyano-7-deaza-2'-deoxy guanosine (CAS 199859-58-0) is a synthetic 2'-deoxyguanosine analog within the 7-deazapurine nucleoside class, characterized by a pyrrolo[2,3-d]pyrimidine core and a 7-cyano substituent . It is also known as 2'-deoxy-7-cyano-7-deazaguanosine (dPreQ0) [1]. This compound serves as both a nucleoside antimetabolite with reported antiviral activity and a key intermediate in the study of naturally occurring 7-deazaguanine DNA modifications found in bacteria and phages [2].

Why 7-Cyano-7-deaza-2'-deoxy Guanosine Cannot Be Simply Replaced by Other 7-Deazapurine Analogs


The 7-deazapurine scaffold is a privileged structure in medicinal chemistry, but biological activity is highly sensitive to the nature and position of substituents. For example, 7-halogenated analogs show differing antiviral potency against Epstein-Barr virus (EBV) [1], while 6-substituted derivatives display potent inhibition of human telomerase [2]. The 7-cyano group in 7-Cyano-7-deaza-2'-deoxy guanosine confers a distinct electronic and steric profile that differentiates it from 7-propynyl or 7-iodo analogs in hybridization studies [3]. Furthermore, the cyano moiety mimics the naturally occurring preQ0 base, making it the specific substrate for key enzymes like the DNA insertase DpdA, a property not shared by other 7-substituted analogs [4]. Therefore, substituting this compound with another in-class analog without direct comparative data risks significant functional and mechanistic divergence.

Quantitative Differentiation of 7-Cyano-7-deaza-2'-deoxy Guanosine from Key Comparators


Antiviral Spectrum: Distinct Activity Against HSV-1 and HSV-2 Not Reported for Unsubstituted Parent Compound

7-Cyano-7-deaza-2'-deoxy guanosine is reported to inhibit the replication of herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2) in human cell lines . While quantitative EC50 values are not provided in the vendor datasheet, this specific antiviral activity against HSV distinguishes it from the unsubstituted parent compound, 7-deaza-2'-deoxyguanosine, for which no such HSV activity is documented in the same source .

Antiviral Herpes Simplex Virus Nucleoside Analog

DNA Modification Substrate: Exclusive Role as Precursor in the Bacterial Dpd Restriction-Modification System

2'-deoxy-7-cyano-7-deazaguanosine (dPreQ0) is the specific substrate for the DpdA insertase, which exchanges a guanine base in DNA for the 7-cyano-7-deazaguanine (preQ0) base [1]. The related compound, 2'-deoxy-7-amido-7-deazaguanosine (dADG), is the product of a subsequent hydrolysis step catalyzed by DpdC, confirming a sequential biosynthetic pathway [1][2]. While the parent nucleobase, 7-cyano-7-deazaguanine, is the actual moiety inserted, the deoxynucleoside form (dPreQ0) is the direct precursor identified in the DNA modification pathway [2].

DNA Modification Epigenetics Restriction-Modification Bacterial Genetics

Hybridization Potential: Cyano Substituent Offers a Distinct Profile Compared to Propyne Analogs

A study on 7-substituted 7-deaza-2'-deoxyadenosine analogs demonstrated that 7-propynyl and 7-iodo derivatives significantly increase thermal stability (Tm) of oligodeoxynucleotide (ODN) duplexes with RNA compared to unmodified controls [1]. Although 7-cyano analogs were not directly tested in this head-to-head comparison, the study establishes that the nature of the 7-substituent critically modulates hybridization properties. The 7-cyano group, being a strong electron-withdrawing group, is expected to impart different electronic and steric effects than the electron-donating propyne group, likely leading to a distinct Tm and antisense activity profile.

Antisense Oligonucleotides Hybridization Nucleic Acid Chemistry

Immunostimulatory Activity: Shared Class Effect with TLR7 Dependence

7-Cyano-7-deaza-2'-deoxy guanosine is reported to possess immunostimulatory activity and to induce type I interferons in some animal models, a property shared by other guanosine analogs . This functional activity is dependent on the activation of Toll-like receptor 7 (TLR7) . While this is a class-level effect, the specific potency or selectivity for TLR7 activation compared to other guanosine analogs is not quantified in available datasheets.

Immunostimulation TLR7 Agonist Interferon Induction

Validated Research Applications for 7-Cyano-7-deaza-2'-deoxy Guanosine


Antiviral Screening: Primary Hit Identification for Herpesviruses

Based on its reported activity against HSV-1 and HSV-2 in human cell lines , 7-Cyano-7-deaza-2'-deoxy guanosine is suitable for inclusion in initial antiviral screening panels targeting herpes simplex viruses. Researchers can use this compound as a starting point for structure-activity relationship (SAR) studies to optimize potency and selectivity against these viral targets.

Bacterial Epigenetics: Studying the Dpd Restriction-Modification System

As the specific precursor (dPreQ0) for the DpdA/B-mediated DNA modification pathway [1][2], this compound is an indispensable tool for in vitro reconstitution of the Dpd restriction-modification system. It enables detailed mechanistic studies of DNA insertases, transglycosylases, and the role of 7-deazaguanine modifications in bacterial defense against phages.

Nucleic Acid Chemistry: Development of Modified Oligonucleotides

The distinct electronic properties of the 7-cyano group, inferred from class-level studies on 7-substituted 7-deazaadenosines [3], make this nucleoside a valuable building block for synthesizing modified oligonucleotides. Researchers can incorporate 7-Cyano-7-deaza-2'-deoxy guanosine into antisense oligos, siRNA, or aptamers to probe the effect of electron-withdrawing substituents on duplex stability and nuclease resistance.

Immunology Research: TLR7 Pathway Activation

Given its reported immunostimulatory activity and dependence on TLR7 activation , 7-Cyano-7-deaza-2'-deoxy guanosine can serve as a tool compound in studies investigating TLR7-mediated signaling and type I interferon induction. It should be used in comparative assays with other known TLR7 agonists to establish relative potency and selectivity.

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